Altretamine - 645-05-6

Altretamine

Catalog Number: EVT-258581
CAS Number: 645-05-6
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Altretamine (2,4,6-tris(dimethylamino)-1,3,5-triazine) [], a synthetic s-triazine derivative [], plays a significant role in anticancer research []. Its primary research focus centers on its potential as an antineoplastic agent, particularly in ovarian cancer models [, , ].

Source and Classification

Altretamine is synthesized from chemical precursors, notably cyanuric chloride. Its classification as an alkylating agent places it within a broader group of chemotherapy drugs that include several other compounds used to treat various cancers. The compound is recognized for its unique mechanism of action compared to traditional alkylating agents, which enhances its therapeutic profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of altretamine can be achieved through various methods. One notable approach involves the conversion of cyanuric chloride into altretamine via dimethylamination. This method utilizes an aqueous solution containing 40% dimethylamine, leading to the formation of the desired compound in a straightforward manner.

Another efficient synthesis route described in recent literature involves a single-pot procedure that incorporates intermolecular reductive Schiff base formation from nitroarenes and benzaldehydes, yielding diarylimines as intermediates before finalizing the synthesis of altretamine. This method has shown scalability and industrial feasibility, making it economically advantageous for large-scale production .

Molecular Structure Analysis

Structure and Data

Altretamine has the molecular formula C9H18N6\text{C}_9\text{H}_{18}\text{N}_6 and a molecular weight of 198.28 g/mol. Its structure features multiple nitrogen atoms within a hexamethylmelamine framework, which contributes to its reactivity with DNA. The compound's structural formula can be represented as follows:

N CH3 2C3N2 CH3 2\text{N CH}_3\text{ }_2\text{C}_3\text{N}_2\text{ CH}_3\text{ }_2

This configuration is crucial for its mechanism of action as an alkylating agent.

Chemical Reactions Analysis

Reactions and Technical Details

Altretamine undergoes several chemical reactions that are pivotal to its function as a chemotherapeutic agent. The primary reaction involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This reaction is facilitated by the compound's ability to form reactive intermediates that can covalently bond with nucleophilic sites on DNA.

Additionally, altretamine can participate in oxidation-reduction reactions, where it may convert into different active forms that enhance its cytotoxic effects against cancer cells .

Mechanism of Action

Process and Data

The mechanism through which altretamine exerts its anticancer effects primarily involves the formation of cross-links between DNA strands. This cross-linking prevents the normal unwinding and replication processes necessary for cell division, ultimately leading to apoptosis (programmed cell death) in malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Altretamine typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point of altretamine is approximately 100-102 °C.
  • Stability: The compound is stable under normal conditions but may degrade when exposed to moisture or light.

These properties are essential for understanding how altretamine behaves under different conditions during storage and administration .

Applications

Scientific Uses

Altretamine is primarily used in oncology for treating ovarian cancer, particularly in patients who have not responded to first-line therapies. Its application extends beyond ovarian cancer, as it has been explored for use in treating other malignancies such as breast cancer and certain types of leukemia.

Recent studies have also investigated altretamine's potential in combination therapies involving nanoparticles or other drug delivery systems to enhance its efficacy while minimizing side effects . This ongoing research underscores the importance of altretamine in modern cancer treatment protocols.

Chemical and Pharmacological Foundations of Altretamine

Structural Characterization and Synthesis Pathways

Molecular Architecture: Triazine-Based Alkylating Agents

Altretamine (hexamethylmelamine) is a synthetic s-triazine derivative with the molecular formula C₉H₁₈N₆ and a molecular weight of 210.28 g/mol. Its structure features a symmetric 1,3,5-triazine core substituted at the 2,4,6-positions with three dimethylamino groups (–N(CH₃)₂). This arrangement creates a pseudoplanar geometry that facilitates DNA minor groove interaction. Unlike classical alkylators (e.g., nitrogen mustards), altretamine lacks inherent electrophilicity and functions as a prodrug, requiring metabolic activation to exert cytotoxicity [2] [3] [9]. Its moderate lipophilicity (logP ≈ 2.73) enables oral absorption while allowing passive diffusion across tumor cell membranes [9].

Table 1: Key Structural Features of Altretamine

PropertyValue/DescriptionFunctional Significance
Core Heterocycle1,3,5-TriazineDNA-binding scaffold
SubstituentsThree –N(CH₃)₂ groupsMetabolic activation sites
Molecular SymmetryC₃ rotational symmetryOptimized DNA adduct geometry
Electron DensityElectron-rich triazine ringFacilitates metabolic N-demethylation

Synthetic Methodologies and Historical Development

Altretamine was first synthesized in the 1950s via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with excess dimethylamine under controlled conditions. This reaction proceeds via sequential amine displacement of chlorides, with temperature modulation (0–50°C) critical to prevent over-alkylation [8]. The synthesis is represented as:

$$\ce{C3N3Cl3 + 6 (CH3)2NH -> C3N3[N(CH3)2]3 + 3 (CH3)2NH2+Cl-}$$

Historically, altretamine’s development stemmed from structural optimization of triethylenemelamine (TEM), an early aziridine-containing alkylator. Researchers replaced TEM’s unstable aziridine rings with dimethylamino groups to enhance chemical stability and oral bioavailability. This modification shifted the compound from direct-acting to metabolism-dependent alkylation, altering its therapeutic profile [1] [8].

Table 2: Synthetic Evolution of Triazine-Based Alkylators

CompoundReactive GroupsSynthetic ApproachKey Limitation
TriethylenemelamineAziridine ringsAziridine conjugation to cyanuric chlorideHydrolytic instability
AltretamineDimethylamino groupsNucleophilic substitution of cyanuric chlorideRequires hepatic metabolism

Structure-Activity Relationships (SAR) in Antineoplastic Efficacy

The hexamethyl configuration is essential for altretamine’s antitumor activity:

  • N-Methylation Degree: Full N-methylation (hexamethyl) maximizes lipophilicity and metabolic yield. Mono- or di-methyl analogs show reduced cytotoxicity due to inefficient demethylation and impaired membrane penetration [8].
  • Metabolic Activation Sites: Each dimethylamino group serves as a formaldehyde reservoir. Progressive N-demethylation generates up to six formaldehyde molecules per altretamine molecule, amplifying alkylating potential [1] [5].
  • Triazine Core Modifications: Replacement with pyrimidine or benzene rings abolishes activity, confirming the triazine’s role in DNA minor groove recognition and adduct stabilization [8].

SAR studies confirm that minor modifications (e.g., N-desmethylation or ring alkylation) reduce bioactivation kinetics by >90%, validating the structural precision required for efficacy.

Pharmacodynamics and Mechanism of Action

Alkylating Mechanisms: DNA Cross-Linking and Adduct Formation

Altretamine’s cytotoxicity stems from DNA alkylation via two primary pathways:

  • Formaldehyde-Mediated Adduction: Hepatic CYP450 (e.g., CYP3A4)-catalyzed N-demethylation releases formaldehyde, which forms hydroxymethyl adducts with DNA bases. Subsequent dehydration creates methylene bridges between nucleophilic sites (e.g., N⁷ of guanine or N³ of adenine), yielding interstrand cross-links [1] [3].
  • Iminium Ion Covalent Binding: Transient hydroxymethylmelamine intermediates dehydrate to electrophilic iminium species (e.g., [R₂N=CH₂]⁺). These ions alkylate DNA at guanine-N⁷ positions, forming monoadducts and DNA-protein cross-links that disrupt replication and transcription [3] [8].

Table 3: DNA Interaction Profiles of Altretamine Metabolites

MetaboliteAlkylating SpeciesDNA Lesion TypeBiological Impact
PentamethylmelamineFormaldehydeIntrastrand cross-linksReplication fork arrest
HydroxymethylpentamethylmelamineIminium ionsGuanine-N⁷ adductsPoint mutations
TetramethylmelamineFormaldehyde + iminiumDNA-protein cross-linksTranscription inhibition

Unlike cisplatin, altretamine shows preferential adduction in AT-rich regions, correlating with its activity in ovarian carcinomas exhibiting high AT-content genomic instability [1] [3].

Role of Hepatic Metabolism in Prodrug Activation

As a prodrug, altretamine requires hepatic biotransformation for activation:

  • Primary Pathway: Sequential oxidative N-demethylation by CYP450 isoforms (CYP1A2 > CYP3A4) generates active metabolites:Pentamethylmelamine → Tetramethylmelamine → TrimethylmelamineEach step liberates formaldehyde and/or iminium ions [1] [5] [7].
  • Metabolic Flux Variability: Bioactivation efficiency varies 8-fold among patients due to polymorphisms in CYP450 enzymes, explaining differential treatment responses [7].
  • Excretion Profile: >99% of administered altretamine is metabolized within 24 hours, with <1% excreted unchanged in urine. Urinary metabolites comprise N-demethylated triazines with minimal alkylating activity [4] [7].

This metabolism-dependent activation distinguishes altretamine from direct-acting alkylators like cyclophosphamide, necessitating intact hepatic function for therapeutic efficacy.

Comparative Analysis with Other Alkylating Agents (e.g., Triethylenemelamine)

Table 4: Mechanistic Comparison with Classical Alkylating Agents

PropertyAltretamineTriethylenemelamine (TEM)Classical Alkylators (e.g., Cyclophosphamide)
Activation RequirementHepatic metabolismSpontaneous aziridine ring openingHepatic metabolism (cyclophosphamide)
Reactive IntermediatesFormaldehyde, iminium ionsAziridinium ionsPhosphoramide mustard, acrolein
DNA InteractionAT-selective adductionGC-selective cross-linkingNon-selective guanine-N⁷ alkylation
Cross-Resistance ProfileLow with cisplatin/alkylatorsHigh with nitrogen mustardsHigh within alkylator class

Key distinctions include:

  • Metabolic Dependence: TEM’s aziridine rings hydrolyze spontaneously to aziridinium ions, making it a direct alkylator. Altretamine requires CYP450-mediated activation, delaying cytotoxicity onset [1].
  • Cross-Linking Specificity: TEM forms bifunctional cross-links similar to nitrogen mustards, while altretamine generates formaldehyde-induced DNA-protein cross-links. This mechanistic divergence explains altretamine’s activity in alkylator-resistant tumors [1] [8].
  • Therapeutic Niche: Altretamine retains efficacy in ovarian cancers resistant to cisplatin or classical alkylators due to its unique adduct spectrum and non-overlapping resistance mechanisms [1] [3].

Properties

CAS Number

645-05-6

Product Name

Altretamine

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C9H18N6

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3

InChI Key

UUVWYPNAQBNQJQ-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C

Solubility

Insoluble (NTP, 1992)
Soluble in acetone
In water, 91 mg/L at 25 °C
3.10e+00 g/L
Water 0.92 (mg/mL)
Benzene 106 (mg/mL)
CHCL3 220 (mg/mL)
EtOAc 52 (mg/mL)
Et2O 47 (mg/mL)

Synonyms

Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.